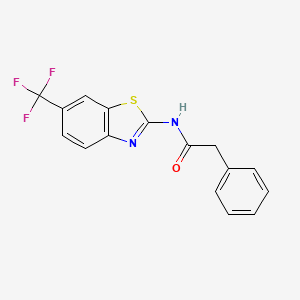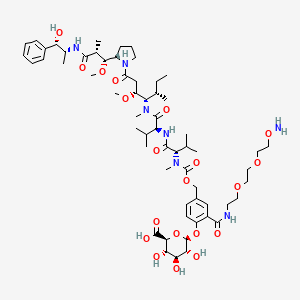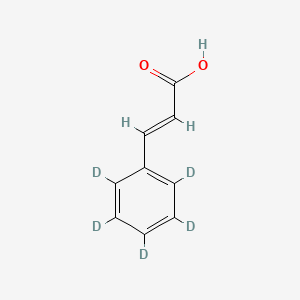
Squalane-d62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Squalane-d62 is a deuterium-labeled derivative of squalane. Squalane itself is a saturated hydrocarbon derived from squalene, which is found in certain fish oils (especially shark liver oil) and some vegetable oils. This compound is used primarily in research due to its stable isotope labeling, which makes it useful in various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
Squalane-d62 is synthesized by the hydrogenation of squalene, followed by the incorporation of deuterium. The process involves the use of deuterium gas (D2) under high pressure and temperature conditions to replace hydrogen atoms with deuterium atoms. This results in the formation of this compound, where 62 hydrogen atoms are replaced by deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of squalene from natural sources such as shark liver oil or vegetable oils. The extracted squalene is then hydrogenated and deuterated to produce this compound. The reaction conditions are carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions
Squalane-d62, like its non-deuterated counterpart, is relatively inert due to its saturated nature. it can undergo certain chemical reactions under specific conditions:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Although already fully saturated, any remaining unsaturated bonds can be reduced further.
Substitution: Deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Various reagents depending on the desired substitution can be used, often under high temperature and pressure.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Squalane-d62 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of hydrocarbons.
Biology: Employed in studies of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential anticancer, antioxidant, and skin hydrating properties.
Industry: Used in the formulation of cosmetics and skincare products due to its emollient properties
作用机制
The mechanism of action of squalane-d62 is similar to that of squalane. It exerts its effects primarily through its interaction with biological membranes. This compound integrates into the lipid bilayer of cell membranes, enhancing membrane fluidity and stability. This can lead to improved skin hydration and barrier function. Additionally, its antioxidant properties help in protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
Squalane: The non-deuterated form of squalane-d62.
Squalene: The unsaturated precursor to squalane.
Phytane: Another saturated hydrocarbon with similar properties.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium atoms allows for the tracking and quantification of this compound in various biological and chemical processes, providing valuable insights that are not possible with non-labeled compounds .
属性
分子式 |
C30H62 |
|---|---|
分子量 |
485.2 g/mol |
IUPAC 名称 |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |
InChI 键 |
PRAKJMSDJKAYCZ-SMFALFTRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


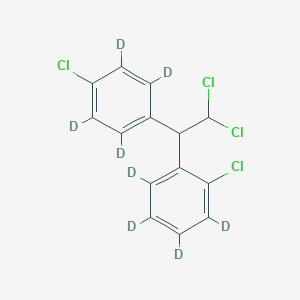
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

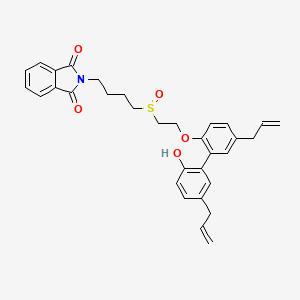

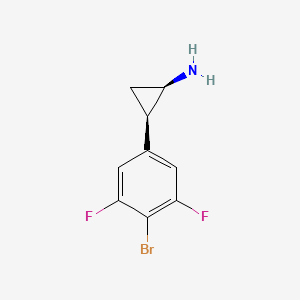
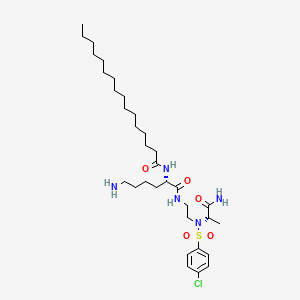
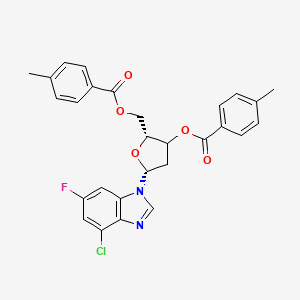
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
